Disperse orange 25
Description
Significance of Azo Dyes in Contemporary Scientific Investigations
Azo dyes represent the largest and most versatile class of synthetic colorants, with wide-ranging applications in textiles, printing, food, cosmetics, and more. wisdomlib.orgresearchgate.net Their chemical structure, characterized by the azo chromophore (-N=N-), allows for a vast array of colors and functional properties. jchemrev.commdpi.com In contemporary scientific research, the significance of azo dyes extends far beyond their coloring capabilities.
They are extensively studied for their:
Environmental Impact and Degradation: Due to their widespread use and the potential for some of their degradation products to be carcinogenic, azo dyes are a focal point of environmental research. solubilityofthings.comtandfonline.com Scientists are actively investigating methods for their removal from wastewater and understanding their fate in various ecosystems. iwaponline.com
Biological and Medicinal Applications: Certain azo compounds have demonstrated biological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.netmdpi.com This has led to their investigation in medicinal chemistry and for applications such as drug delivery. researchgate.net
Advanced Materials and Technology: The unique optical and electronic properties of some azo dyes make them suitable for high-tech applications, including nonlinear optical (NLO) materials, optical switches, and sensors. jchemrev.comsigmaaldrich.com
Role of Disperse Orange 25 as a Model Compound in Chemical and Environmental Studies
This compound, with its well-defined chemical structure and commercial significance, frequently serves as a model compound in scientific research. evitachem.com Its use as a representative azo dye allows for the in-depth study of processes and principles that can be generalized to other similar compounds.
Key research areas where this compound is used as a model include:
Degradation Studies: Researchers utilize DO25 to investigate the efficacy of various degradation techniques for azo dyes, such as supercritical water oxidation (SCWO) and photocatalysis. nih.gov These studies are crucial for developing effective wastewater treatment methods. nih.gov
Environmental Fate and Transport: By studying the behavior of DO25 in different environmental matrices like water and soil, scientists can predict the environmental impact of disperse dyes. nih.gov
Analytical Method Development: The development of sensitive and selective analytical techniques for detecting and quantifying azo dyes in complex samples is often benchmarked using DO25. nih.govoup.com
Evolution of Research Perspectives on this compound and Future Trajectories
Initial research on this compound was primarily driven by its industrial application as a textile dye. Over time, the focus has broadened significantly to encompass its environmental and potential biological implications. Early studies concentrated on its synthesis and dyeing properties. worlddyevariety.com
Contemporary research has shifted towards understanding its environmental footprint, including its persistence, degradation pathways, and potential for bioaccumulation. nih.govscbt.com The detection of DO25 in house dust has also prompted investigations into human exposure pathways.
Future research on this compound is expected to follow several key trajectories:
Sustainable Degradation Technologies: A primary focus will be on developing more efficient, cost-effective, and environmentally friendly methods for the complete mineralization of DO25 and other azo dyes from industrial effluents. evitachem.com
Advanced Material Applications: Further exploration of its nonlinear optical properties could lead to the development of novel photonic and optoelectronic devices. evitachem.comsigmaaldrich.com
Human Exposure and Health Effects: Continued research is needed to understand the potential long-term health effects of exposure to DO25 and its degradation products, particularly in indoor environments. nih.gov
Physicochemical Properties of this compound
This compound is an orange, uniform powder with the chemical formula C₁₇H₁₇N₅O₂ and a molecular weight of 323.35 g/mol . worlddyevariety.comchembk.com It is a non-ionic aromatic compound with a significant dipole moment, contributing to its utility in various applications. sigmaaldrich.com
Synthesis and Manufacturing of this compound
The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction. evitachem.comcolorfuldyes.com
Diazotization of 4-Nitroaniline (B120555)
The process begins with the diazotization of a primary aromatic amine, typically 4-nitroaniline (also known as p-nitroaniline). evitachem.com This reaction is carried out in an acidic medium, such as hydrochloric or sulfuric acid, at a controlled temperature of 0–5°C. Sodium nitrite (B80452) is used as the nitrosating agent to convert the 4-nitroaniline into its corresponding diazonium salt. evitachem.com
Azo Coupling with N,N-diethylaniline Derivative
The resulting diazonium salt is then coupled with an aniline (B41778) derivative, such as N-ethyl-N-(2-cyanoethyl)aniline or a similar N,N-diethylaniline derivative. evitachem.comworlddyevariety.com This electrophilic aromatic substitution reaction typically occurs at a weakly acidic to neutral pH (4–6) and a controlled temperature to ensure a high yield and purity of the final product, this compound.
Analytical Characterization of this compound
Several analytical techniques are employed to identify, quantify, and ensure the purity of this compound.
Spectroscopic Methods
UV-Visible Spectroscopy: This technique is used to determine the maximum absorption wavelength (λmax) of the dye, which is a key characteristic of its color. For this compound, the λmax is approximately 457-470 nm. evitachem.comiwaponline.comsigmaaldrich.com
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is utilized to identify the functional groups present in the molecule, such as the azo bond and nitro group, confirming its structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure of this compound, which is crucial for confirming the successful synthesis of the compound.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound and for its quantitative analysis in various samples. labrulez.com
Thin-Layer Chromatography (TLC): TLC is another chromatographic technique used for the analysis of disperse dyes. labrulez.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. oup.com It is particularly useful for detecting low concentrations of this compound in environmental samples. oup.comresearchgate.net
Environmental Fate and Degradation of this compound
The environmental persistence and degradation of this compound are significant areas of research due to its widespread use.
Persistence and Bioaccumulation Potential
Disperse dyes, including this compound, generally have low water solubility and are hydrophobic. scbt.com This characteristic gives them a significant potential to adsorb to sediments and bioconcentrate in organisms. scbt.com The molecular size of azo dyes can also limit their rate of biodegradation. scbt.com
Abiotic and Biotic Degradation Pathways
The degradation of this compound can occur through both abiotic and biotic processes.
Abiotic Degradation: Advanced oxidation processes like supercritical water oxidation (SCWO) have been shown to be effective in degrading DO25, achieving high removal of total organic carbon. Photocatalysis using materials like Fe-doped TiO₂ under sunlight is another promising method. The degradation in SCWO involves the attack of hydroxyl radicals and oxygen molecules on the aromatic rings, leading to their opening. nih.gov
Biotic Degradation: While generally not readily biodegradable, some biodegradation of disperse dyes can occur. scbt.com The presence of certain substituents on the aromatic rings, such as hydroxyl or amino groups, can enhance mineralization. scbt.com The azo bond can be reduced under certain conditions to form corresponding amines.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-2-21(13-3-12-18)16-8-4-14(5-9-16)19-20-15-6-10-17(11-7-15)22(23)24/h4-11H,2-3,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPPPAFDNHYXNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051999 | |
| Record name | C.I. Disperse Orange 25 | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31482-56-1, 12223-19-7, 12223-22-2 | |
| Record name | Disperse Orange 25 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31482-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disperse orange 25 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031482561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanenitrile, 3-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Disperse Orange 25 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Propanenitrile, 3-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino] | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Propanenitrile, 3-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino] | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Mechanistic Studies of Disperse Orange 25 Synthesis
The industrial production of this compound, a monoazo dye, is primarily achieved through a well-established two-stage reaction sequence: diazotization followed by azo coupling. jchemrev.comnih.gov This process transforms simple aromatic precursors into the complex, colored dye molecule.
The synthesis of this compound begins with the diazotization of a primary aromatic amine, which serves as the diazo component. jchemrev.com For this specific dye, the precursor is 4-nitroaniline (B120555). evitachem.com This reaction is conducted in an acidic medium, typically using hydrochloric or sulfuric acid, with sodium nitrite (B80452) (NaNO₂) as the nitrosating agent. Strict temperature control is crucial, with the reaction mixture maintained between 0-5°C to prevent the decomposition of the highly reactive diazonium salt intermediate.
Following diazotization, any excess nitrous acid is often neutralized using a quenching agent like sulfamic acid to prevent unwanted side reactions. The resulting diazonium salt solution is then introduced to the coupling component. For this compound, the coupling partner is N-ethyl-N-(2-cyanoethyl)aniline. evitachem.comsigmaaldrich.com The azo coupling is an electrophilic aromatic substitution reaction, where the diazonium ion acts as the electrophile. nih.gov This step is typically carried out in a weakly acidic to neutral environment (pH 4–6) to facilitate the coupling at the para-position of the aniline (B41778) derivative, yielding the final this compound molecule.
Table 1: Key Parameters in this compound Synthesis
Parameter Condition/Reagent Purpose Diazo Component 4-nitroaniline Forms the diazonium salt. Coupling Component N-ethyl-N-(2-cyanoethyl)aniline Reacts with the diazonium salt to form the azo bond. Diazotization Temperature 0–5°C Ensures stability of the diazonium salt. jchemrev.com Coupling pH 4–6 Optimizes the electrophilic aromatic substitution reaction. jchemrev.com Nitrosating Agent Sodium Nitrite (NaNO₂) Reacts with the primary amine to form the diazonium group. jchemrev.com
Modern synthetic chemistry has explored more efficient methods for dye production, with microwave-assisted synthesis emerging as a significant advancement. mdpi.comresearchgate.net The application of microwave irradiation can accelerate organic reactions by increasing the frequency of molecular vibrations, leading to rapid heating. nih.gov This technique has been shown to reduce reaction times for azo dye synthesis by as much as 40% compared to conventional heating methods. The benefits include not only faster reaction rates but also potentially higher yields and consistency with green chemistry principles by reducing solvent use and energy consumption. researchgate.netnih.gov
In a move towards more sustainable chemical manufacturing, biocatalytic methods are being investigated for dye synthesis. Enzymatic systems, utilizing catalysts such as laccase or peroxidase, offer a green alternative to traditional chemical routes. These biocatalytic coupling reactions can be performed at room temperature and have demonstrated a high degree of atom economy, reportedly reaching 95%. While research in this area is still emerging for this compound specifically, the use of enzymes like peroxidase from sources such as Trichosanthes diocia in the transformation of this dye highlights the potential for developing enzymatic synthetic pathways. updatepublishing.com
Chemical Reactivity and Functional Group Transformations
This compound possesses several reactive sites, primarily the azo linkage (-N=N-), the nitro group (-NO₂), and the aromatic rings, which allow for a variety of chemical transformations.
The compound can undergo oxidation under specific conditions. Advanced Oxidation Processes (AOPs), such as Supercritical Water Oxidation (SCWO), have been studied for the degradation of this compound. nih.gov In SCWO, the aromatic rings can be attacked by hydroxyl radicals (•OH) and oxygen molecules, leading to ring-opening and complete mineralization of the dye. nih.gov The hydroxyl radicals are generated from water clusters and the formation of hydrogen peroxide (H₂O₂). nih.gov More conventional oxidizing agents, including hydrogen peroxide and potassium permanganate, can also be used to induce oxidative transformations. evitachem.com
The most characteristic reaction of azo dyes is the reductive cleavage of the azo bond. evitachem.comscbt.com This reaction breaks the -N=N- linkage, destroying the chromophore and thus decolorizing the dye. The process results in the formation of two separate aromatic amine fragments. mdpi.com This transformation is often achieved using reducing agents like sodium dithionite (B78146) (Na₂S₂O₄) or zinc metal in an acidic medium. evitachem.commdpi.com
Simultaneously or separately, the nitro group on the phenyl ring can be reduced to a primary amino group (-NH₂). evitachem.com The complete reduction of both the azo bond and the nitro group in this compound would yield 1,4-diaminobenzene (p-phenylenediamine) and 3-((4-aminophenyl)(ethyl)amino)propanenitrile. This reductive cleavage is a critical aspect of both the environmental degradation of the dye and analytical methods used to detect its presence. nih.govindustrialchemicals.gov.au
Table 2: Products of Reductive Cleavage
Functional Group Reducing Agent Example Transformation Product Azo Group (-N=N-) Sodium Dithionite Two aromatic amines. [3, 10] Nitro Group (-NO₂) Zinc in Acid Amino Group (-NH₂). jchemrev.com
Electrophilic Substitution on Aromatic Systems
The synthesis of this compound is fundamentally reliant on electrophilic aromatic substitution reactions involving its constituent aromatic precursors. The formation of this azo dye involves the diazotization of a primary aromatic amine and the subsequent coupling with an electron-rich aromatic compound. The key precursors for this compound are 4-nitroaniline (the diazo component) and N-ethyl-N-cyanoethylaniline (the coupling component). worlddyevariety.comcolorfuldyes.com The electrophilic substitution characteristics of both aromatic systems are crucial for the synthesis.
The synthesis of the diazo component, 4-nitroaniline, often starts from aniline. The amino group (-NH₂) in aniline is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.com However, direct nitration of aniline with a nitrating mixture (sulfuric acid and nitric acid) is impractical as it leads to oxidation of the amino group and the formation of a significant amount of meta-isomer due to the protonation of the amino group in the acidic medium, which forms the anilinium ion (-NH₃⁺), a meta-directing group. byjus.combyjus.com To achieve selective para-nitration, the amino group is first protected by acetylation to form acetanilide. The N-acetyl group (-NHCOCH₃) is still an ortho-, para-directing group but is less activating than the amino group, which helps to prevent oxidation and polysubstitution. The subsequent electrophilic substitution with the nitronium ion (NO₂⁺) predominantly yields p-nitroacetanilide, which is then hydrolyzed to produce 4-nitroaniline. byjus.com
The coupling component, an N,N-disubstituted aniline derivative, is highly activated towards electrophilic attack. The nitrogen's lone pair of electrons strongly donates electron density to the aromatic ring through resonance, making the ortho and para positions exceptionally nucleophilic. fiveable.mevaia.com The azo coupling reaction is a classic example of an electrophilic aromatic substitution where the weakly electrophilic diazonium cation (Ar-N₂⁺) attacks the activated aromatic ring of the coupling component. spcmc.ac.in Due to the steric hindrance from the N-alkyl groups, the substitution occurs almost exclusively at the para position relative to the activating amino group. nih.govnih.gov The reaction is typically carried out in a slightly acidic medium to ensure the solubility of the amine while maintaining a sufficient concentration of the free amine form for the coupling to proceed. spcmc.ac.in
Table 1: Regioselectivity in Electrophilic Aromatic Substitution
| Aromatic System | Substituent | Activating/Deactivating | Directing Effect | Reactivity towards Electrophiles |
|---|---|---|---|---|
| Aniline | -NH₂ | Strongly Activating | Ortho, Para | High |
| Acetanilide | -NHCOCH₃ | Activating | Ortho, Para | Moderate |
| N,N-Dialkylaniline | -NR₂ | Strongly Activating | Ortho, Para | Very High |
| Nitrobenzene | -NO₂ | Strongly Deactivating | Meta | Low |
Impact of Nanostructured Dispersants on Synthesis and Stability
Disperse dyes, including this compound, are characterized by their non-ionic nature and low water solubility. researchgate.net Consequently, for applications such as textile dyeing, they are applied from an aqueous dispersion. The stability of this dispersion is critical for achieving uniform and consistent dyeing results. Nanostructured dispersants have emerged as a significant innovation, impacting both the synthesis process and the long-term stability of the dye dispersion.
During synthesis, particularly in "one-pot" methods, dispersants can be added to the reaction medium to control the precipitation and aggregation of the newly formed dye molecules. google.com This ensures that the final product is in a finely divided state, which is easier to filter, dry, and subsequently disperse.
The primary role of dispersants, especially nanostructured variants, is to ensure the stability of the dye in an aqueous medium. Disperse dyes need to be milled, often in the presence of dispersants, to achieve a small and uniform particle size. researchgate.net Nanostructured dispersants, such as functionalized nanoparticles or comb-like copolymers, offer superior performance over traditional dispersants. For instance, research has shown that using silica (B1680970) nanoparticles functionalized with sulfonate groups as a nanostructured dispersant can improve the dispersion stability of this compound by 30%. The use of nano-dispersants can result in dye particles with an average size in the range of 100-300 nm. researchgate.netresearchgate.net This reduction in particle size and enhanced stability leads to improved dyeing properties, including better dye uptake and levelness on fabrics like polyester (B1180765). researchgate.netnih.gov
The mechanism behind the enhanced stability involves both steric and electrostatic repulsion provided by the dispersant molecules adsorbed onto the surface of the dye particles, preventing them from agglomerating. researchgate.net For example, carboxylate comb-like copolymers have been developed as novel dispersants that significantly improve the dispersion properties of disperse dyes. researchgate.net Similarly, nanodispersions of dyes can be prepared using high-gravity anti-solvent precipitation methods, resulting in stable nanoparticles with average sizes around 120 nm, which show markedly improved wettability and dispersibility compared to commercially milled dyes. researchgate.net
Table 2: Effect of Dispersants on Disperse Dye Properties
| Dispersant Type | Effect on Particle Size | Impact on Dispersion Stability | Resulting Dyeing Performance |
|---|---|---|---|
| Conventional Milled | Micron-scale | Moderate | Standard |
| High-Gravity Precipitation | ~120 nm | Significantly Improved | Enhanced |
| St-AA-MA-PEG Copolymer | ~256 nm | Good (-41.5 mV Zeta Potential) | Improved |
| Sulfonated Silica Nanoparticles | Nanoscale | Increased by 30% for DO25 | Improved Uniformity |
Compound Information
Degradation and Remediation Mechanisms
Advanced Oxidation Processes (AOPs) for Disperse Orange 25 Abatement
Advanced Oxidation Processes (AOPs) are a class of procedures that rely on the generation of highly reactive oxygen species, particularly the hydroxyl radical (•OH), to oxidize and break down recalcitrant organic pollutants like this compound. tandfonline.com
Photocatalytic Degradation Research
Photocatalytic degradation employs semiconductor photocatalysts and light energy to initiate the decomposition of organic compounds. evitachem.commdpi.com
The most commonly used photocatalyst is titanium dioxide (TiO₂). evitachem.comwikipedia.org When TiO₂ is irradiated with light of energy equal to or greater than its band gap, an electron-hole pair (e⁻/h⁺) is generated. tandfonline.com The generated holes are powerful oxidizing agents that can directly oxidize organic molecules or react with water to produce hydroxyl radicals. tandfonline.com The electrons can react with molecular oxygen to form superoxide (B77818) radicals, which further contribute to the degradation process. tandfonline.com
The effectiveness of photocatalytic degradation is dependent on several key parameters:
pH: The pH of the solution influences the surface charge of the photocatalyst and the dye molecules. For many azo dyes, acidic conditions are favorable for degradation. iwaponline.com At a pH below the point of zero charge of TiO₂ (around 6.8), the catalyst surface is positively charged, promoting the adsorption of anionic dyes. mdpi.com Conversely, in alkaline conditions, the increased concentration of hydroxide (B78521) ions can lead to greater formation of hydroxyl radicals, which can also enhance degradation. atbuftejoste.com.ng
Catalyst Load: Increasing the amount of catalyst generally increases the degradation rate up to an optimal point by providing more active sites. mdpi.comnih.gov However, an excessive catalyst concentration can lead to turbidity, which scatters light and reduces the catalyst's efficiency. nih.gov
Dye Concentration: The initial dye concentration significantly affects the degradation rate. At lower concentrations, the degradation is more efficient. atbuftejoste.com.ngnih.gov As the concentration increases, more dye molecules compete for the limited active sites on the catalyst surface, and the penetration of light through the solution is reduced, thus lowering the degradation rate. nih.gov
Irradiation Time: The extent of degradation is directly proportional to the irradiation time. Longer exposure to the light source allows for more extensive generation of reactive radicals and, consequently, more complete breakdown of the dye molecules. atbuftejoste.com.ng
Table 1: Influence of Process Parameters on Photocatalytic Degradation
| Parameter | General Effect on Degradation Rate |
| pH | Influences catalyst surface charge and radical formation; optimal pH is dye-specific. iwaponline.commdpi.comatbuftejoste.com.ng |
| Catalyst Load | Increases to an optimum, then decreases due to light scattering. mdpi.comnih.gov |
| Dye Concentration | Decreases as initial concentration increases. atbuftejoste.com.ngnih.gov |
| Irradiation Time | Increases with longer exposure. atbuftejoste.com.ng |
The degradation of azo dyes like this compound typically begins with the cleavage of the azo bond (–N=N–), which is responsible for the dye's color. nahrainuniv.edu.iq This initial step leads to the formation of various aromatic intermediates. For instance, the degradation of this compound can yield intermediates such as N-(4-aminophenyl)acetamide and 4-nitroaniline (B120555). Further oxidation of these intermediates leads to the opening of the aromatic rings and their eventual mineralization into simpler, less harmful compounds like CO₂, H₂O, and inorganic ions. nahrainuniv.edu.iq
Supercritical Water Oxidation (SCWO) Studies
Supercritical water oxidation (SCWO) is a highly effective AOP that utilizes the unique properties of water above its critical point (374 °C and 22.1 MPa). mdpi.com In this state, water acts as a dense, non-polar solvent in which organic compounds and oxygen are completely miscible, leading to rapid and efficient oxidation.
Studies on the SCWO of this compound have demonstrated its high efficacy, with total organic carbon (TOC) removal reaching up to 99.96% at temperatures between 400–600 °C. researchgate.net Molecular dynamic simulations have shown that the degradation mechanism involves the attack of hydroxyl radicals and oxygen molecules on the aromatic rings of the dye, leading to their opening. nih.gov The nitrogen atoms in the dye molecule are more readily converted to environmentally benign N₂ gas at higher concentrations of the dye and with longer reaction times. nih.gov
Bioremediation and Biodegradation Research
Bioremediation offers an environmentally friendly and cost-effective approach to treating dye-contaminated wastewater by using microorganisms to break down the pollutants. mdpi.com The biodegradation of azo dyes like this compound often involves a two-step process.
Initially, under anaerobic (oxygen-deficient) conditions, the azo bond is reductively cleaved by enzymes such as azoreductase, leading to the formation of colorless aromatic amines. scbt.comtandfonline.com Subsequently, these aromatic amines can be further degraded under aerobic (oxygen-rich) conditions, ideally leading to complete mineralization. mdpi.com
Research has shown that various microorganisms can decolorize and degrade azo dyes. For example, the microalga Scenedesmus obliquus has demonstrated the ability to remove up to 98.14% of a Disperse Orange dye under heterotrophic conditions. nih.gov The study also noted that the process was most effective at a pH of 11 and a low dye concentration. nih.gov Bacterial strains such as Bacillus sp. have also been identified as effective in the biodegradation of azo dyes, breaking them down into intermediates like aromatic amines. sci-hub.se
Fungal Decolorization and Mineralization Pathways
White-rot fungi (WRF) are considered the most efficient decomposers of plant biomass and have demonstrated the ability to degrade a wide variety of synthetic dyes and other xenobiotic compounds. ijcmas.comnih.govpu.edu.pk Their effectiveness stems from a powerful extracellular enzymatic system. ijcmas.comnih.gov Fungal degradation of azo dyes can occur through enzymatic activities and adsorption. researchgate.net
The white-rot fungus Pleurotus ostreatus has been studied for its ability to degrade and decolorize various azo dyes, including this compound. researchgate.netuga.edumdpi.com Studies have shown that P. ostreatus can effectively decolorize and mineralize this dye. uga.eduresearchgate.net In one study, P. ostreatus was shown to degrade several nitrophenylazophenylamine dyes, including this compound. uga.edu Another study demonstrated that P. ostreatus, along with other Pleurotus species, effectively removed color from various disperse azo dyes. mdpi.com
The degradation of dyes by white-rot fungi is primarily attributed to their production of extracellular ligninolytic enzymes, such as laccases, manganese peroxidases (MnP), and lignin (B12514952) peroxidases (LiP). ijcmas.comnih.govresearchgate.netiwaponline.com These enzymes are part of the fungi's secondary metabolism and are often induced by nutrient limitation. uga.edu
Peroxidases (LiP and MnP): These heme-containing glycoproteins catalyze the oxidation of a broad range of compounds. ua.pt They are known to be involved in the degradation of various environmental pollutants. researchgate.net Peroxidase, in the presence of hydrogen peroxide, can oxidize a wide array of phenolic compounds. ijplantenviro.com The degradation of azo dyes by peroxidases can occur through either symmetric or asymmetric cleavage of the azo bond. ijplantenviro.com
Laccases: These enzymes belong to the oxidoreductase class and can oxidize a wide range of aromatic compounds, contributing to the breakdown of complex dye structures. tandfonline.comsciensage.info Laccases can degrade azo dyes and form phenolic compounds through a free radical mechanism, avoiding the formation of toxic aromatic amines. ijplantenviro.com
Azo Reductases: These enzymes catalyze the reductive cleavage of the azo bond, leading to the formation of generally colorless aromatic amines. ua.ptnih.gov This is often the initial step in the bacterial degradation of azo dyes. nih.gov
A study on the decolorization of this compound using peroxidase from Trichosanthes diocia showed significant dye removal in the presence of a redox mediator. updatepublishing.com
The efficiency of fungal and enzymatic degradation of this compound is influenced by several environmental factors.
pH: The optimal pH for dye degradation by fungi is often in the neutral to slightly alkaline range (pH 6-9). tandfonline.com For enzymatic decolorization, the optimal pH can vary. For instance, the maximum decolorization of this compound by Trichosanthes diocia peroxidase was achieved at pH 4.0. updatepublishing.com
Temperature: Mesophilic temperatures, typically between 25°C and 37°C, are generally favorable for the decolorization activity of white-rot fungi. sciepub.comscielo.br A study on Trichosanthes diocia peroxidase found the maximum decolorization of this compound occurred at 40°C. updatepublishing.com
Redox Mediators: Redox mediators can enhance the enzymatic degradation of dyes. updatepublishing.com For example, 1-hydroxybenzotriazole (B26582) (HOBT) has been shown to significantly improve the decolorization of this compound by peroxidase. updatepublishing.com The presence of a redox mediator was essential for the decolorization of Reactive Black 5 by purified laccases from P. sajor-caju. scielo.br
Table 1: Optimal Conditions for this compound Degradation
| Parameter | Organism/Enzyme | Optimal Value |
| pH | Trichosanthes diocia peroxidase | 4.0 |
| Temperature | Trichosanthes diocia peroxidase | 40°C |
| Redox Mediator | Trichosanthes diocia peroxidase | 0.2 mM HOBT |
| pH | Scenedesmus obliquus | 11 |
| Dye Concentration | Scenedesmus obliquus | 20 ppm |
Bacterial Degradation Investigations (e.g., Pseudomonas species)
Various bacterial species, including Pseudomonas, have been investigated for their ability to decolorize and degrade azo dyes. tandfonline.comsciepub.com Bacteria can break down azo linkages using enzymes like laccase and azoreductase. tandfonline.com The degradation process often leads to the formation of aromatic amines, which can then be further metabolized by bacterial enzymes. tandfonline.com Some Pseudomonas species have shown effective decolorizing activity at temperatures ranging from 27°C to 37°C and a pH of 8.0. sciepub.com An alkaliphilic Pseudomonas strain was found to completely mineralize Disperse Orange 3 within 24 hours. sciensage.info
Algal Bioremediation Potential (e.g., Scenedesmus obliquus)
Microalgae, such as Scenedesmus obliquus, have shown potential for the bioremediation of azo dyes. nih.govresearchgate.net S. obliquus can be cultivated under both mixotrophic and heterotrophic conditions to remove this compound. nih.gov One study found that the highest decolorization of Disperse Orange 2RL (98.14%) by S. obliquus was achieved in a heterotrophic medium at an optimal pH of 11, a nitrogen concentration of 1 g/L, and a dye concentration of 20 ppm. nih.govresearchgate.net Infrared spectroscopy analysis confirmed changes in the dye's structure after treatment with the alga. researchgate.net
Metabolic Pathways and Reduction of Azo Dyes to Aromatic Amines
The initial step in the biodegradation of azo dyes like this compound often involves the reductive cleavage of the azo bond (-N=N-). mst.dk This reaction breaks the molecule into smaller, often colorless, aromatic amines. mst.dk This process can be catalyzed by enzymes such as azo reductases. nih.gov In mammals, this metabolic reduction is primarily carried out by enzymes in the liver and kidneys. mst.dk While this cleavage can lead to detoxification, some of the resulting aromatic amines can be mutagenic. mst.dknih.gov Further degradation of these aromatic amines can then occur through hydroxylation and ring-opening reactions. ohsu.edu
Factors Influencing Biodegradation Efficiency (e.g., Molecular Structure, Substituent Effects)
The efficiency of the biodegradation of azo dyes, including this compound, is significantly influenced by their molecular structure and the nature of their chemical substituents. The inherent complexity and stability of these dyes often render them resistant to microbial degradation.
Molecular Structure: The molecular size and complexity of azo dyes play a crucial role in their biodegradability. Dyes with a simpler structure and lower molecular weight, such as those with benzene (B151609) rings, are generally more susceptible to decolorization and degradation by microbial communities compared to more complex dyes. mdpi.com The azo linkage (-N=N-) is the primary site of enzymatic attack, leading to the decolorization of the dye. nih.gov The number of azo bonds can also affect the degradation rate; a higher number of these bonds may, in some cases, increase the rate of decolorization as they are active sites for oxidation or reduction. nih.gov
Substituent Effects: The presence and position of various functional groups on the aromatic rings of the dye molecule can either enhance or inhibit biodegradation.
Electron-withdrawing and Electron-donating Groups: The nature of the substituent groups on the aromatic rings influences the electronic properties of the dye molecule, which in turn affects its susceptibility to enzymatic attack. Electron-donating groups like hydroxyl (-OH) and amino (-NH2), particularly when positioned ortho to the azo bond, can have a positive effect on the oxidation process. nih.gov Conversely, the presence of strong electron-withdrawing groups, such as sulfonic acid groups (-SO3H), can sometimes accelerate the degradation of azo dyes. researchgate.net
Adsorption-Based Removal Technologies
Adsorption has proven to be an effective and widely used technology for removing disperse dyes like this compound from aqueous solutions. This process involves the accumulation of dye molecules onto the surface of a solid adsorbent material.
Adsorbent Materials for this compound (e.g., Activated Carbon, Zeolite from Cenospheres, Olive Pomace)
A variety of low-cost and conventional adsorbent materials have been investigated for the removal of this compound.
Activated Carbon: Activated carbon is a highly effective adsorbent for this compound due to its large surface area and porous structure. scialert.netresearchgate.net Studies have demonstrated significant removal efficiency using activated carbon derived from various sources, including biomass materials like Euphorbia rigida and rattan sawdust. nih.govscirp.orgresearchgate.netusm.my For instance, activated carbon prepared from Euphorbia rigida showed a maximum adsorption capacity of 118.93 mg/g for this compound. nih.govresearchgate.net Another study reported a maximum binding capacity of 200 mg/g onto activated carbon. scialert.net
Zeolite from Cenospheres: Zeolites synthesized from cenospheres, which are hollow aluminosilicate (B74896) microspheres found in coal fly ash, have emerged as efficient and economical adsorbents. ascelibrary.orgresearchgate.netmdpi.comiwaponline.comnih.gov Modification of cenospheres to zeolite enhances their adsorption capacity. ascelibrary.orgresearchgate.net Research has shown that cenosphere-derived zeolites can achieve up to 96% removal of this compound from textile mill effluent under optimized conditions. mdpi.comnih.goviwaponline.com
Olive Pomace: Olive pomace, a solid by-product from olive oil production, has been successfully used as a low-cost biosorbent for the removal of disperse dyes, including Disperse Orange. tuiasi.roresearchgate.netmdpi.com Studies have shown that olive pomace can effectively sequester and recover these dyes from wastewater. researchgate.net The efficiency of adsorption can be enhanced by using powdered olive pomace, which offers a larger surface area for dye interaction. mdpi.com
Adsorption Isotherm and Kinetic Modeling (e.g., Langmuir, Pseudo-First-Order, Pseudo-Second-Order)
To understand the mechanism of this compound adsorption, various isotherm and kinetic models are applied to experimental data.
Adsorption Isotherm Modeling:
Langmuir Isotherm: This model is frequently found to best describe the equilibrium data for the adsorption of this compound onto adsorbents like activated carbon and acid-treated red mud. scialert.netresearchgate.netnih.govresearchgate.net The good fit of the Langmuir model suggests a monolayer coverage of dye molecules on the adsorbent surface. scialert.netresearchgate.netresearchgate.net
Freundlich Isotherm: While the Langmuir model is often a better fit, the Freundlich model has also been used to describe the adsorption equilibrium. nih.govresearchgate.net
Adsorption Kinetic Modeling:
Pseudo-Second-Order Model: The experimental kinetic data for the adsorption of this compound consistently fit very well with the pseudo-second-order kinetic model. scialert.netnih.govresearchgate.netascelibrary.org This indicates that the adsorption process is likely controlled by chemisorption, involving the sharing or exchange of electrons between the adsorbent and the dye molecules. researchgate.net Both linear and non-linear forms of the pseudo-second-order model have been successfully applied, with the non-linear form often providing the best fit. scialert.netresearchgate.net
Pseudo-First-Order Model: This model is also tested, but generally, the pseudo-second-order model provides a better correlation with the experimental data for this compound adsorption. scialert.netresearchgate.netnih.gov
The table below summarizes the findings from a study on the adsorption of this compound onto activated carbon.
| Kinetic Model Form | R² (Mean) | χ² (Mean) |
| Pseudo-Second-Order (Non-linear) | Max | Min (0.001-0.119) |
| Pseudo-Second-Order (Linear Type 1) | - | 0.067-3.193 |
| Pseudo-First-Order (Non-linear) | - | 0.027-0.156 |
| Data sourced from a comparative statistical analysis of kinetic models. scialert.net |
Optimization of Adsorption Parameters (e.g., Contact Time, Dye Concentration, Adsorbent Dosage, pH)
The efficiency of this compound removal by adsorption is highly dependent on several operational parameters. Optimizing these factors is crucial for maximizing removal efficiency.
Contact Time: Equilibrium is typically reached within a specific timeframe. For zeolite synthesized from cenospheres, an optimal contact time of 119 minutes was reported for maximum dye removal. nih.goviwaponline.com For acid-treated red mud, 120 minutes was found to be suitable for reaching equilibrium. researchgate.net
Dye Concentration: The initial concentration of the dye affects the adsorption capacity. Studies have investigated a range of concentrations, for example, 20 to 60 mg/L when using zeolite from cenospheres. iwaponline.com An optimal initial concentration of 38.00 mg/L was identified in one such study. nih.goviwaponline.com
Adsorbent Dosage: The amount of adsorbent used is a critical factor. For zeolite, an optimal dosage of 0.67 g/L was determined for the removal of this compound. nih.goviwaponline.com Increasing the adsorbent dosage generally leads to a higher percentage of dye removal due to the availability of more active sites. mdpi.com
pH: The pH of the solution influences the surface charge of the adsorbent and the ionization of the dye molecule. An acidic pH is often favorable for the adsorption of this compound. For instance, an optimal pH of 6.10 was found for removal using zeolite from cenospheres, while a pH of 4 was favorable for adsorption onto acid-treated red mud. nih.goviwaponline.comresearchgate.net
Agitation Speed: The agitation speed affects the diffusion of dye molecules in the solution. An optimal speed of 158 rpm was reported for the adsorption of this compound onto zeolite. nih.goviwaponline.com Increasing the agitation speed can enhance the removal rate up to a certain point, beyond which it may not have a significant effect. docsdrive.com
The following table presents the optimized parameters for the removal of this compound using zeolite synthesized from cenospheres.
| Parameter | Optimal Value |
| Contact Time | 119 min |
| Dye Concentration | 38.00 mg/L |
| Adsorbent Dosage | 0.67 g/L |
| pH | 6.10 |
| Agitation Speed | 158 rpm |
| Data sourced from a study using response surface methodology. nih.goviwaponline.com |
Competitive Adsorption Phenomena in Multi-Dye Systems
Industrial textile effluents rarely contain a single dye; they are typically complex mixtures. Therefore, understanding the competitive adsorption behavior in multi-dye systems is essential for practical applications.
In binary or multi-component dye solutions, different dye molecules compete for the available active sites on the adsorbent surface. mersin.edu.tr This competition, known as an antagonistic effect, generally leads to a lower adsorption capacity for each individual dye compared to its adsorption in a single-dye system. mersin.edu.trresearchgate.netresearchgate.net
A study on the simultaneous adsorption of Remazol Brilliant Blue (RBB) and this compound (DO25) onto acid-treated red mud demonstrated this competitive phenomenon. researchgate.net The results indicated that the presence of one dye inhibited the adsorption of the other. researchgate.net The extent of this inhibition depends on the relative concentrations of the dyes and their respective affinities for the adsorbent. Isotherm models such as the modified Langmuir isotherm have been used to predict the equilibrium data in such binary systems with good accuracy. researchgate.net This antagonistic interaction highlights the complexity of treating real-world textile wastewater and the importance of studying multi-component adsorption systems. researchgate.net
Environmental and Ecotoxicological Impact Assessments
Environmental Occurrence and Exposure Pathways
Detection in Indoor Environments (e.g., House Dust) and Potential Exposure Routes
Disperse Orange 25 has been detected in indoor house dust, indicating potential human exposure through inhalation or skin contact. nih.gov A study analyzing house dust samples found that while this compound was detected, its frequency of detection was low (11%) compared to other azobenzene (B91143) disperse dyes. nih.gov The presence of these dyes in house dust is attributed to their ability to be removed from textiles through abrasion and leaching. nih.gov
Presence in Industrial Effluents and Wastewater Streams
Disperse dyes, including this compound, are frequently found in the wastewater effluents of textile mills. iwaponline.comresearchgate.net These dyes are characterized by low water solubility and high hydrophobicity, leading to a significant potential for adsorption to sediments. scbt.com The complex molecular structure of disperse dyes makes them resistant to degradation, contributing to their persistence in aquatic environments. scialert.net Studies have focused on methods to remove this compound from industrial wastewater, such as using zeolite synthesized from cenospheres, which has shown high removal efficiency. iwaponline.comresearchgate.net
Ecotoxicological Studies in Aquatic and Terrestrial Systems
Toxicity to Aquatic Organisms (e.g., Algae, Daphnia magna, Zebra Fish, Bacteria)
Ecotoxicological studies have demonstrated that this compound exhibits toxicity to various aquatic organisms.
Toxicity Data for this compound and Related Dyes:
| Organism | Dye | Duration | Endpoint | Concentration (mg/L) | Reference |
|---|---|---|---|---|---|
| Daphnia magna | This compound | 48 h | EC50 | 23-110 | canada.ca |
| Zebra fish | This compound | 96 h | LC50 | 17-268 | canada.ca |
| Algae | This compound | --- | EC50 | 7-54 | canada.ca |
| Bacteria | This compound | --- | IC50 | >100 | canada.ca |
| Daphnia magna | Disperse Orange 30 | 48 h | EC50 | 5.8 | canada.ca |
| Scenedesmus subspicatus (Algae) | Disperse Orange 30 | --- | EC50 | 6.7 | canada.ca |
| Bacteria | Disperse Orange 30 | --- | IC50 | >100 | canada.ca |
| Danio rerio (Zebra fish) | Disperse Orange 29 | 96 h | LC50 | 2364 | chemicalbook.com |
| Daphnia magna | Disperse Orange 29 | 48 h | EC50 | >500 | chemicalbook.com |
EC50: The concentration of a substance that is estimated to have a toxic sublethal effect on 50% of the test organisms. canada.ca LC50: The concentration of a substance that is estimated to be lethal to 50% of the test organisms. canada.ca IC50: The concentration of a substance that is estimated to inhibit growth in 50% of the test organisms. canada.ca
Studies have shown that this compound is toxic to the crustacean Daphnia magna. icrc.ac.ir Research has also indicated moderate toxicity in zebrafish and algae. canada.ca In contrast, the toxicity to bacteria was found to be low. canada.ca
Mechanisms of Growth Inhibition in Algal Species
The inhibitory effect of dyes on algae is often linked to light inhibition at high concentrations, which can account for up to 50% of the observed inhibition, rather than a direct toxic effect of the dye itself. scbt.com However, studies on the alga Scenedesmus obliquus have investigated its ability to biodegrade Disperse Orange 2RL, a similar azo dye. The research found that increasing dye concentrations led to a decrease in the dry weight of the alga, suggesting a direct negative impact on its growth. researchgate.net The degradation of the dye by the algae was confirmed through spectroscopic analysis. researchgate.net
Impact on Aerobic Microbes and Respiration Rates
This compound is generally considered to be resistant to aerobic biodegradation. scbt.com Oxygen can inhibit the reduction of the azo bond, which is the initial step in biodegradation. scbt.com Studies on activated sludge have shown that the respiration rate of microorganisms is not significantly affected by some disperse dyes, such as Disperse Orange 29, at concentrations up to 1000 mg/L. chemicalbook.com However, the biodegradation of azo dyes can produce intermediate products that may also have toxic effects.
Toxicological Implications and Biological Interactions
The toxicological profile of this compound is of significant concern, with research pointing towards various adverse effects at the cellular and organismal levels. The lipophilic nature of disperse dyes facilitates their absorption through the skin, raising health concerns. scbt.comtsu.edu
In vitro studies have demonstrated that this compound can induce cytotoxic and genotoxic effects in human cell lines. Research on human hepatoma (HepG2) cells has shown that Disperse Orange 1, a related azo dye, induces genotoxic effects. researchgate.net Studies have indicated that this compound can cause cytotoxic effects in human cell lines, particularly at higher concentrations. Concerns about its genotoxic effects and carcinogenic potential have been raised based on long-term exposure studies. The genotoxicity of some azo dyes is linked to their ability to cause DNA damage, including base-pair substitutions and frameshift mutations. researchgate.net For instance, Disperse Red 1, another azo dye, has been shown to increase the frequency of micronuclei in human lymphocytes and HepG2 cells, indicating mutagenic activity at the chromosomal level. researchgate.netuchile.cl
Disperse dyes are a primary cause of textile-related allergic contact dermatitis. researchgate.netresearchgate.net The mechanism of contact sensitization involves the transfer of these lipophilic dye molecules from textiles to the skin, a process that can be enhanced by perspiration. researchgate.netresearchgate.netfrontiersin.org Once on the skin, it is hypothesized that commensal skin bacteria can metabolize the azo dyes, breaking them down into smaller aromatic amines. tsu.eduresearchgate.net These metabolites are thought to be the primary sensitizers that penetrate the skin. researchgate.net
Repeated exposure to this compound can lead to contact dermatitis, which is characterized by symptoms such as redness, swelling, and blistering. scbt.com Some individuals may experience more severe reactions. satra.com The weak attachment of disperse dye molecules to synthetic fabrics facilitates their transfer to the skin, increasing the likelihood of sensitization. scbt.com
A significant concern with azo dyes like this compound is their potential carcinogenicity, which is often linked to their metabolic byproducts. solubilityofthings.com The metabolic breakdown of azo dyes can lead to the formation of aromatic amines, some of which are known or suspected carcinogens. tsu.edu This reductive cleavage of the azo bond can be carried out by human intestinal microflora and bacteria on the skin. tsu.eduresearchgate.net
Research has suggested a link between exposure to disperse dyes and an increased risk of certain cancers, such as bladder cancer. tsu.edu The metabolic activation of these dyes is a critical step in their carcinogenic pathway. For some azo dyes, enzymes like nitroreductase and o-acetyltransferase play a significant role in their mutagenicity. researchgate.net
Disperse dyes, including this compound, are characterized by their hydrophobic nature and low water solubility, which gives them a significant potential to adsorb to sediments and bioconcentrate in organisms. scbt.com These lipophilic compounds can accumulate in the fatty tissues of organisms. scbt.com
The estimated bioconcentration factors (BCFs) for non-ionic dyes like disperse dyes suggest a potential risk of bioaccumulation. scbt.commst.dk However, the actual measured values are often lower than estimated, possibly due to the large molecular size of these dyes, which may limit their uptake by organisms. scbt.com Despite this, the potential for bioaccumulation remains a concern that requires further investigation. scbt.com The cleavage products of azo dyes, aromatic amines, also have a potential for bioaccumulation. mst.dk
Strategies for Wastewater Treatment and Effluent Decontamination
The removal of disperse dyes like this compound from textile industry wastewater is crucial to mitigate their environmental impact. researchgate.net Various physical, chemical, and biological treatment methods have been investigated.
Adsorption has proven to be an effective method for removing this compound from aqueous solutions. Different adsorbent materials have been studied, including:
Activated Carbon: Activated carbon derived from materials like Euphorbia rigida has shown a high adsorption capacity for this compound. scirp.orgnih.gov The process often follows pseudo-second-order kinetics and fits the Langmuir isotherm model, suggesting chemisorption. scirp.orgnih.gov
Zeolites: Zeolites synthesized from industrial byproducts like cenospheres (from coal fly ash) have been successfully used to remove this compound from wastewater, with removal efficiencies reaching up to 96%. ascelibrary.orgiwaponline.comresearchgate.net The adsorption process is typically optimized for parameters such as pH, adsorbent dosage, and contact time. ascelibrary.orgproquest.com
Advanced Oxidation Processes (AOPs) are another set of promising technologies for the degradation of persistent organic pollutants like this compound. ijcce.ac.irmdpi.com These methods rely on the generation of highly reactive hydroxyl radicals to break down the complex dye molecules. ijcce.ac.irmdpi.com Key AOPs include:
Supercritical Water Oxidation (SCWO): This method has demonstrated high efficiency in degrading this compound, achieving significant removal of total organic carbon. doi.org
UV and Ultrasonic Irradiation: The use of ultraviolet radiation or ultrasound, often in combination with hydrogen peroxide (H₂O₂), has been shown to decolorize and degrade this compound. icrc.ac.ir While effective in reducing the parent dye concentration, the toxicity of the resulting effluent must be carefully assessed, as intermediate degradation products can sometimes be more toxic than the original dye. icrc.ac.ir
Fenton and Photo-Fenton Processes: These processes use iron salts and hydrogen peroxide to generate hydroxyl radicals and are effective in degrading azo dyes. ijcce.ac.ir
Electrocoagulation: This electrochemical method uses electrodes (e.g., Titanium-Aluminum) to remove disperse dyes from wastewater with high efficiency. ijcce.ac.ir
Below is a table summarizing various wastewater treatment strategies for this compound:
Advanced Materials Science and Optical Applications
Nonlinear Optical (NLO) Properties of Disperse Orange 25
The interaction of intense laser light with this compound reveals a range of nonlinear optical (NLO) phenomena, positioning it as a promising material for photonic applications. sigmaaldrich.comsigmaaldrich.comchemicalbook.comchemicalbook.in These properties are primarily associated with the light-induced changes in the refractive index and absorption coefficient of the material. researchgate.netsupublication.com
Investigations into Third-Order Optical Nonlinearity
This compound exhibits significant third-order optical nonlinearity. researchgate.netoptica.org This property is crucial for the development of all-optical photonic devices. researchgate.netsupublication.com The magnitude of this nonlinearity has been experimentally determined using techniques such as the Z-scan method. researchgate.netresearchgate.net Studies have shown that the third-order nonlinear susceptibility of DO25 can be on the order of 10-6 esu. researchgate.net The origin of this nonlinearity is often attributed to thermal effects. researchgate.net
Degenerate Four-Wave Mixing (DFWM) Experiments
Degenerate four-wave mixing (DFWM) is a technique used to study the nonlinear optical properties of materials and has been successfully applied to this compound. researchgate.netscientific.netzenodo.orgpsu.edu In these experiments, DO25 doped in a polymer film demonstrates optical phase conjugation under low-power, continuous-wave laser irradiation. researchgate.netscientific.netpsu.edu A maximum phase conjugate efficiency of 0.22% has been achieved. optica.orgscientific.netpsu.edu This phase conjugation has been observed for both parallel and orthogonally polarized pump and probe beams. researchgate.netscientific.netpsu.edu The efficiency of the phase conjugation is influenced by factors such as dye concentration and the intensity of the pump beams. scientific.netzenodo.orgpsu.edu The underlying mechanisms for the observed phase conjugation are attributed to reverse saturable absorption and the large third-order susceptibility of the dye molecules. optica.orgscientific.netpsu.edu
Optical Limiting Characteristics
This compound demonstrates notable optical limiting properties, which are essential for protecting sensitive optical components and human eyes from high-intensity laser radiation. researchgate.netresearchgate.netwindows.netspiedigitallibrary.org This behavior is primarily based on the principle of reverse saturable absorption (RSA), where the absorption cross-section of the excited state is larger than that of the ground state. researchgate.netresearchgate.netspiedigitallibrary.org Consequently, the material's transmittance decreases as the input laser intensity increases. researchgate.netspiedigitallibrary.orgzenodo.org
Studies using the Z-scan technique have revealed that DO25 can exhibit both saturable absorption (SA) at lower input irradiances and reverse saturable absorption (RSA) at higher irradiances. researchgate.netsupublication.comzenodo.org This dual behavior makes it a versatile candidate for optical limiting applications. supublication.com Both Type 1 (without an aperture) and Type 2 (with an aperture) optical limiting configurations have been used to characterize these properties. researchgate.netresearchgate.net The input limiting threshold and the saturated output power level are key parameters determined in these studies. researchgate.netresearchgate.net
Potential Applications in Photonic Devices
The significant nonlinear optical properties of this compound make it a strong candidate for various photonic devices. sigmaaldrich.comsigmaaldrich.comchemicalbook.comchemicalbook.in Its ability to modulate light based on intensity underpins its potential use in optical switches and modulators. sigmaaldrich.comsigmaaldrich.comchemicalbook.comchemicalbook.in The observed self-defocusing and self-focusing effects, along with its large nonlinear refractive index, further support its application in all-optical switching and signal processing. researchgate.netresearchgate.netuobasrah.edu.iq
Integration within Polymer Matrices for Optical Applications
To harness the optical properties of this compound for practical device fabrication, it is often incorporated into polymer matrices. A commonly used matrix is a copolymer of polymethyl methacrylate (B99206) and methacrylic acid (PMMA-MA). researchgate.netresearchgate.netscientific.netzenodo.orgpsu.eduspiedigitallibrary.orgzenodo.org This integration offers several advantages, including enhanced processing capabilities, improved mechanical properties, and the ability to create thin films with good optical quality. researchgate.netpsu.eduspiedigitallibrary.org
Exploration in Organic Electronic Devices
Beyond its applications in nonlinear optics, this compound is also being explored for its potential in organic electronic devices. It is considered a p-type organic semiconductor. sigmaaldrich.comsigmaaldrich.comchemicalbook.comchemicalbook.in This characteristic, along with its light-absorbing properties, makes it a candidate for use in devices such as light-emitting diodes (LEDs) and solar cells. primescholars.comsolubilityofthings.com The ability to form thin films via techniques like centrifugal deposition is advantageous for fabricating such devices. primescholars.com Research has shown that the quality of the DO25 thin film can significantly impact the electrical performance of devices like metal-insulator-semiconductor (MIS) diodes. primescholars.com Furthermore, composites of this compound with other materials, such as carbon nanotubes, are being investigated for applications in flexible electronic sensors. researchgate.net
Data Tables
Table 1: Investigated Nonlinear Optical Properties of this compound
| Property | Experimental Technique | Key Findings |
|---|---|---|
| Third-Order Optical Nonlinearity | Z-Scan | Third-order susceptibility (χ(3)) found to be ~10-6 esu. researchgate.net |
| Degenerate Four-Wave Mixing | DFWM | Maximum phase conjugate efficiency of 0.22%. optica.orgscientific.netpsu.edu |
Table 2: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 35334 |
| Polymethyl methacrylate | 6533 |
| Methacrylic acid | 6971 |
| Polyvinylpyrrolidone (B124986) | 7726 |
Development of Novel Sensor Technologies Utilizing this compound
The unique properties of this compound (DO25) have led to its exploration in the development of innovative sensor technologies. Its application extends to various types of sensors, including those for proximity, displacement, and biological detection.
One area of research involves the creation of flexible proximity sensors. mdpi.com These sensors have been fabricated on paper substrates using a rubbing-in technology, where a composite gel film of orange dye and silicone glue is deposited between aluminum electrodes. mdpi.com The operational principle of these sensors is based on the changes in impedance and capacitance when various objects, such as a human finger, a metallic foil, or tubes containing water or carbon nanotubes, are brought into proximity. mdpi.com These low-cost and easy-to-manufacture sensors demonstrate the potential for use in applications requiring flexible and ecologically friendly proximity detection. mdpi.com
Furthermore, composites of DO25 and carbon nanotubes (CNTs) have been utilized to create flexible sensors for measuring both longitudinal and transversal compressive displacement. researchgate.net These sensors, fabricated using a drop-casting technique, show changes in impedance corresponding to the applied displacement. researchgate.net This technology holds promise for applications in areas requiring shockproof and vibration-free displacement sensing.
In the realm of biological and chemical sensing, DO25 has been used as an optical sensor and fluorescent agent. biosynth.com It has been employed in kinetic studies related to the biological treatment of wastewater. biosynth.com Additionally, research has demonstrated the use of DO25 in disposable colorimetric sensing arrays for the rapid identification of bacteria. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
The development of these sensor technologies highlights the versatility of this compound as a functional material in advanced sensing applications.
Photoisomerization Dynamics and Light-Matter Interactions
This compound, an azo dye, exhibits significant interactions with light, primarily through a process known as photoisomerization. This phenomenon involves the absorption of light, which triggers a reversible transformation of the molecule's structure, specifically the isomerization of the azo bond from a more stable trans configuration to a cis configuration. This structural change leads to alterations in the material's physical properties, including its color and fluorescence.
The interaction of light with matter, in this context, can be understood as the electric field of the light wave distorting the charge distribution within the dye molecule. udel.eduucf.edu This interaction generates dipoles and polarizes the medium, affecting the propagation of the light wave itself. udel.edu In the case of azo dyes like DO25, the absorption of light at a frequency near the main absorption resonance provides the energy for the trans-to-cis isomerization. researchgate.net This process results in a significant reduction of the molecule's dipole moment, which in turn contributes to a large negative nonlinearity. researchgate.net The nonlinear optical properties of DO25 are a key area of interest, arising from electronic nonlinearity, thermal effects, and this crucial photoisomerization process. researchgate.net
The efficiency and dynamics of photoisomerization can be influenced by the surrounding environment, such as the polymer matrix in which the dye is dispersed. researchgate.netresearchgate.net For instance, studies have shown that a polyvinylpyrrolidone (PVP) matrix doped with DO25 exhibits better nonlinear responses compared to a polymethyl methacrylate (PMMA) matrix, which is attributed to the higher glass transition temperature and structural properties of PVP. researchgate.netresearchgate.net
The photoisomerization of azobenzene (B91143) and its derivatives, like Disperse Orange 3 which is structurally similar to DO25, can proceed through different mechanistic pathways, including rotation around the central double bond (torsion) or an in-plane bending motion. acs.orgnih.gov The quantum yields of these isomerization processes can be dependent on the wavelength of the excitation light, suggesting that different excited states may lead to different reaction mechanisms. acs.orgnih.gov
The table below summarizes key aspects of the light-matter interactions of this compound.
| Property | Description | Reference(s) |
| Primary Interaction | Photoisomerization (trans-to-cis) of the azo bond upon light absorption. | |
| Resulting Change | Alteration of physical properties such as color and fluorescence. | |
| Nonlinear Optical Effects | Arise from electronic nonlinearity, thermal effects, and photoisomerization. | researchgate.net |
| Dipole Moment | Significant reduction during trans-to-cis isomerization. | researchgate.net |
| Environmental Influence | The surrounding polymer matrix (e.g., PVP, PMMA) affects the nonlinear optical responses. | researchgate.netresearchgate.net |
| Isomerization Mechanisms | Can occur via torsion or in-plane bending. | acs.orgnih.gov |
UV-Assisted Modifications in Textile Dyeing Processes
The application of ultraviolet (UV) radiation has been investigated as a method to enhance the dyeing of polyester (B1180765) fabrics with this compound. researchgate.netresearchgate.net This approach aims to improve color strength and fastness properties by either activating the dye solution or modifying the surface of the polyester fabric. researchgate.net
In one study, both the polyester fabric and the this compound dye solution were subjected to UV radiation for varying durations, from 15 to 75 minutes. researchgate.netresearchgate.net The research found that the optimal UV radiation time for the dye solution was 75 minutes when used on un-irradiated polyester. researchgate.net This pre-treatment of the dye solution is believed to allow the dye molecules to penetrate more evenly into the fabric's interior. researchgate.net
The dyeing process itself was optimized for various parameters. Good color strength was achieved when dyeing was conducted at 130°C for 45 minutes in a dye bath with a pH of 10 and a material-to-liquor ratio of 1:75. researchgate.net The use of UV-irradiated dye solution on polyester fabric resulted in enhanced dyeing behavior. researchgate.net
The table below details the optimized conditions for dyeing polyester with UV-irradiated this compound.
| Parameter | Optimal Value | Reference(s) |
| UV Irradiation Time (Dye Solution) | 75 minutes | researchgate.net |
| Dyeing Temperature | 130°C | researchgate.net |
| Dyeing Time | 45 minutes | researchgate.net |
| pH of Dyeing Bath | 10 | researchgate.net |
| Material-to-Liquor Ratio | 1:75 | researchgate.net |
UV-assisted dyeing is part of a broader trend of using innovative, energy-efficient methods in textile processing. asme.org Other such methods include the use of microwaves and ultrasound to assist in the dyeing process, which can reduce processing times and energy consumption. asme.orgpjoes.com These modern techniques aim to make textile dyeing more cost-effective and environmentally friendly by improving dye fixation and reducing effluent loads. researchgate.net
Analytical Methodologies and Characterization Techniques in Research
Spectroscopic Analysis for Quantification and Mechanistic Insight
Spectroscopic methods are invaluable for providing rapid and non-destructive analysis of Disperse Orange 25. By interacting with electromagnetic radiation, the molecule reveals information about its concentration, chemical structure, and the changes it undergoes during chemical or biological treatment.
UV-Visible Spectrophotometry for Concentration Determination and Decolorization Monitoring
UV-Visible spectrophotometry is a primary technique for the quantitative analysis of this compound in aqueous solutions. mt.comdergipark.org.tr This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through it. bspublications.netlibretexts.orgbellevuecollege.edu
For concentration determination, a calibration curve is first established by measuring the absorbance of several solutions of known this compound concentrations at its wavelength of maximum absorbance (λmax). The λmax for this compound is reported to be 457 nm. By measuring the absorbance of a sample with an unknown concentration, its concentration can be accurately determined by interpolation from the calibration curve. mt.com
This technique is also fundamental for monitoring the decolorization of the dye during degradation studies. mdpi.com The characteristic color of this compound is due to its chromophore, primarily the azo group (-N=N-) and associated aromatic structures, which absorb light in the visible region. As the dye degrades, this chromophoric system is destroyed, leading to a decrease in absorbance at its λmax. By taking measurements at regular intervals, a decolorization profile can be generated, allowing for the calculation of degradation efficiency and reaction kinetics. researchgate.net
| Parameter | Methodology | Key Measurement | Application |
|---|---|---|---|
| Concentration Determination | Measurement of absorbance at λmax (457 nm) and comparison with a pre-established calibration curve. | Absorbance (A) | Quantifying the amount of dye in a solution. |
| Decolorization Monitoring | Tracking the decrease in absorbance at λmax over the course of a degradation experiment. | Change in Absorbance (ΔA) over time | Assessing the efficiency and rate of dye removal processes. |
First-Order Derivative Spectrophotometry for Mixed Dye Analysis
In industrial effluents and environmental samples, dyes often exist in mixtures, where their individual absorption spectra can significantly overlap, making direct spectrophotometric quantification challenging. First-order derivative spectrophotometry is a powerful technique to resolve this issue. wisdomlib.orgresearchgate.net This method involves calculating the first derivative of the absorbance spectrum (dA/dλ) with respect to wavelength.
The primary advantage of this technique is its ability to separate overlapping spectral bands. wisdomlib.org For a mixture containing this compound and another interfering dye, a wavelength can be chosen where the derivative spectrum of the interfering dye is zero (a "zero-crossing" point), while the derivative spectrum of this compound has a significant value. idosi.org By measuring the derivative amplitude at this specific zero-crossing wavelength, the concentration of this compound can be determined without interference from the other component. This makes the method accurate, precise, and reliable for the routine analysis of complex samples. researchgate.netthepharmajournal.com
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Structure and Degradation Product Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a crucial technique for obtaining qualitative information about the chemical structure of this compound and identifying the functional groups of its degradation products. mt.comnih.gov The method works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. thermofisher.com Each functional group in a molecule vibrates at a characteristic frequency and absorbs IR radiation at that specific frequency, creating a unique "molecular fingerprint." mt.comyoutube.com
For the parent this compound molecule, FTIR analysis would confirm the presence of key functional groups. During degradation studies, FTIR is used to track the disappearance of these characteristic peaks and the appearance of new ones. For instance, the cleavage of the azo bond, a primary step in the degradation of many azo dyes, would result in the disappearance of the -N=N- stretching vibration peak. researchgate.netresearchgate.netscienceworldjournal.org Concurrently, the formation of new bands, such as broad peaks for -OH groups (phenols, alcohols) or strong peaks for C=O groups (aldehydes, ketones, carboxylic acids), would provide evidence of the formation of specific degradation intermediates. researchgate.netyoutube.comyoutube.com This information is vital for elucidating the degradation pathway.
| Functional Group | Typical Wavenumber (cm⁻¹) | Significance in Analysis |
|---|---|---|
| -N=N- (Azo stretch) | ~1400 - 1450 | Peak present in parent dye; its disappearance indicates azo bond cleavage. scienceworldjournal.org |
| -NO₂ (Nitro stretch) | ~1500 - 1560 and 1300 - 1370 | Characteristic of the parent dye; changes indicate transformation of the nitro group. |
| -C≡N (Nitrile stretch) | ~2220 - 2260 | Characteristic of the parent dye; its disappearance suggests modification of this group. |
| -OH (Alcohol/Phenol stretch) | ~3200 - 3600 (broad) | Appearance of this peak indicates the formation of hydroxylated intermediates. |
| C=O (Carbonyl stretch) | ~1670 - 1760 | Appearance of this peak suggests the formation of aldehydes, ketones, or carboxylic acids. |
Chromatographic Techniques for Separation and Identification
Chromatography is essential for separating the complex mixtures that often result from chemical synthesis or degradation processes. Once separated, individual components can be identified and quantified, providing a detailed profile of the sample.
High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. researchgate.net It is widely used for assessing the purity of the dye and for tracking the formation of degradation products over time. nih.gov The technique separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase pumped at high pressure. tricliniclabs.com
For purity analysis, a sample of this compound is dissolved and injected into the HPLC system. The resulting chromatogram will show a major peak corresponding to the dye itself. Any additional peaks indicate the presence of impurities, and their area relative to the main peak can be used to quantify the purity level. tricliniclabs.com
In degradation studies, HPLC is invaluable for profiling the reaction mixture over time. Samples are taken at different intervals and analyzed. The chromatogram for an early sample will show a large peak for the parent dye. As degradation proceeds, the intensity of this peak decreases, while new peaks corresponding to various degradation products appear. researchgate.netscispace.comnajah.edu By monitoring the appearance and disappearance of these peaks, researchers can map the degradation pathway, identify stable intermediates, and determine the endpoint of the reaction. sielc.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC/MS) for Metabolite Identification
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hybrid technique used to separate and identify volatile and semi-volatile organic compounds. It is particularly useful for identifying the low-molecular-weight metabolites formed during the complete breakdown of this compound. mdpi.com
The degradation of azo dyes often involves the reductive cleavage of the azo bond, producing aromatic amines. restek.com These smaller molecules are often more volatile than the parent dye and are amenable to GC analysis. In a typical workflow, the components of a degraded sample mixture are first separated based on their boiling points and interactions with the stationary phase in the GC column. nih.gov
As each separated component exits the GC column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio, which serves as a unique chemical fingerprint for that specific molecule. researchgate.net By comparing the obtained mass spectra with established spectral libraries, the chemical structures of the degradation metabolites can be unambiguously identified. researchgate.netresearchgate.netnih.govaber.ac.uk This provides definitive evidence for the proposed degradation pathways.
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for Environmental Samples
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is a highly sensitive and selective analytical technique used for the determination of trace levels of organic compounds in complex environmental matrices. This method is particularly well-suited for the analysis of disperse dyes, such as this compound, in water samples due to its ability to separate the analyte from interfering substances and provide unambiguous identification and quantification.
In a notable study, an optimized Solid Phase Extraction (SPE) followed by LC-ESI-MS/MS method was developed and validated for the simultaneous monitoring of nine disperse dyes, including this compound, in environmental aquatic samples. The methodology demonstrated excellent performance characteristics, making it a reliable tool for environmental monitoring.
Methodology and Findings:
The analytical method involved the pre-concentration of water samples using SPE, followed by chromatographic separation and detection by tandem mass spectrometry. The key parameters and findings of this validated method are summarized below:
Linearity: Calibration curves for the nine disperse dyes, including this compound, showed good linearity within the concentration range of 2.0 to 100.0 ng/mL.
Limits of Detection (LOD) and Quantification (LOQ): The method achieved low detection and quantification limits, approximately 2.0 ng/L and 8.0 ng/L, respectively, allowing for the detection of the dye at environmentally relevant concentrations.
Precision: The intra- and inter-day precision of the method was evaluated at a concentration of 25.0 ng/mL. The relative standard deviation (RSD) was found to be less than 6% for intra-day analysis and less than 13% for inter-day analysis, indicating high reproducibility of the results.
Recovery: The accuracy of the method was assessed through recovery experiments in different water matrices (Milli-Q water, receiving waters, and treated water) spiked with the dyes at concentrations of 8.0, 25.0, and 50.0 ng/L. The average recoveries for all analytes were greater than 70%, with an RSD of less than 20%, demonstrating the method's effectiveness in analyzing real-world samples.
The successful application of this SPE-LC-ESI-MS/MS method enabled the detection of other disperse dyes, such as Disperse Red 1, Disperse Blue 373, and Disperse Violet 93, in treated effluent and river water samples, with concentrations ranging from 84 to 3452 ng/L. This underscores the utility of the technique for monitoring the presence of disperse dyes, including this compound, in aquatic environments.
Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC-MS/MS) for Textile Product Analysis
Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) coupled with tandem mass spectrometry (MS/MS) has emerged as a rapid, efficient, and environmentally friendly analytical technique for the analysis of various compounds, including dyes in textile products. This method utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, which offers advantages such as lower viscosity and higher diffusivity compared to liquid mobile phases, leading to faster separations and reduced solvent consumption.
A study was conducted to develop and optimize a simple, highly sensitive, and fast UHPSFC-MS/MS procedure for the simultaneous determination of 17 allergenic and prohibited disperse dyes in textile products. While this compound was not explicitly listed among the 17 dyes in this particular study, the developed methodology is highly relevant for the analysis of similar azo dyes.
Key Aspects of the UHPSFC-MS/MS Methodology:
Sample Preparation: The method employs an ultrasound-assisted extraction of textile samples with methanol (B129727) under controlled conditions (e.g., 30 minutes at 70°C).
Chromatographic Separation: The separation of the dyes is achieved using a UHPSFC system. The optimization of analytical conditions, including the choice of stationary phase (e.g., BEH, BEH 2-ethyl-pyridine, HSS C18 SB, and CSH fluorophenyl), modifier percentage, backpressure, and column temperature, is crucial for achieving efficient separation of multiple analytes in a short time frame. In the mentioned study, all 17 disperse dyes were separated within 5 minutes.
Detection and Quantification: The dyes are detected and quantified using a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple reaction monitoring (MRM) is utilized for its high selectivity and sensitivity.
Method Performance: The developed UHPSFC-MS/MS method demonstrated excellent performance with good linearity (R ≥ 0.99) over a concentration range of 2-50 μg/mL and satisfactory recoveries ranging from 70.55% to 103.03% for all targeted disperse dyes at different spiked levels.
This pioneering work on the simultaneous analysis of multiple disperse dyes highlights the potential of UHPSFC-MS/MS as a powerful tool for the quality control of textile products, ensuring compliance with regulations regarding prohibited and allergenic dyes.
Advanced Characterization of Nanomaterials in Degradation Studies (e.g., SEM, XRD)
In the field of environmental remediation, the photocatalytic degradation of organic pollutants using nanomaterials is a promising technology. The efficiency of this process is highly dependent on the physicochemical properties of the photocatalyst. Therefore, advanced characterization techniques such as Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) are indispensable for understanding the relationship between the material's properties and its catalytic activity. While specific studies focusing solely on the degradation of this compound using characterized nanomaterials are limited, the principles can be illustrated through research on other similar orange dyes.
Scanning Electron Microscopy (SEM):
SEM is a powerful technique for visualizing the surface morphology, size, and shape of nanomaterials. In photocatalysis, these characteristics are crucial as they influence the surface area available for dye adsorption and light absorption.
Application in Photocatalyst Characterization: In studies involving the degradation of dyes like Methyl Orange, SEM has been used to examine the morphology of photocatalysts such as Al/ZnO nanoparticles. For instance, SEM analysis can reveal transformations in particle shape, such as from sphere-like particles to nanorods or nanoflakes, depending on synthesis conditions like calcination temperature. deswater.com A uniform and well-dispersed morphology with a high surface area is generally desirable for enhanced photocatalytic activity.
X-ray Diffraction (XRD):
XRD is a fundamental technique used to determine the crystalline structure, phase purity, and crystallite size of nanomaterials. The crystalline phase of a photocatalyst is a critical factor that dictates its electronic properties and, consequently, its photocatalytic efficiency.
Application in Photocatalyst Characterization: In the synthesis of ZnO nanoparticles for the degradation of Methyl Orange, XRD analysis is used to confirm the formation of the desired crystalline structure, typically the hexagonal wurtzite structure for ZnO. deswater.com The sharpness and position of the diffraction peaks provide information about the crystallinity and phase of the material. The average crystallite size can also be calculated from the XRD data using the Scherrer equation, which is another important parameter affecting the photocatalytic performance.
By correlating the morphological and structural information obtained from SEM and XRD with the degradation efficiency of the dye, researchers can optimize the synthesis of nanomaterials to develop more effective photocatalysts for the removal of pollutants like this compound from wastewater.
Total Organic Carbon (TOC) Analysis for Mineralization Assessment
In the context of wastewater treatment and the degradation of organic pollutants, it is crucial to not only decolorize the effluent but also to achieve complete mineralization of the organic compounds into harmless inorganic substances such as carbon dioxide (CO₂), water (H₂O), and mineral acids. Total Organic Carbon (TOC) analysis is a key analytical technique used to quantify the total amount of organically bound carbon in a sample, thereby providing a direct measure of the extent of mineralization.
The principle of TOC analysis involves the complete oxidation of all organic compounds in a sample to CO₂, which is then detected and quantified, typically by a non-dispersive infrared (NDIR) detector. The reduction in TOC concentration over the course of a degradation process is a direct indicator of the amount of organic carbon that has been mineralized.
Application in Dye Degradation Studies:
Illustrative Research Findings: In a study on the photocatalytic degradation of the dye chloroquine (B1663885) using a biogenic gold-doped titanium dioxide catalyst, a TOC removal of 69.57% was achieved, indicating significant mineralization. biointerfaceresearch.com Similarly, in the degradation of Direct Orange 39 using atmospheric plasma, a TOC removal of 98.7% was reported after 150 minutes of treatment, demonstrating almost complete mineralization of the dye. deswater.com
These examples highlight the importance of TOC analysis in providing conclusive evidence of the effectiveness of a degradation process. A high percentage of TOC removal ensures that the complex organic structure of the dye is not merely transformed into smaller, potentially harmful, organic intermediates, but is instead completely converted to benign inorganic products. Therefore, TOC analysis is an essential tool for the comprehensive assessment of mineralization in the degradation of this compound.
Q & A
Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of Disperse Orange 25 in synthetic workflows?
To ensure reproducibility, researchers should employ high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Quantitative analysis of functional groups (e.g., azo bonds, nitro groups) can be validated using Fourier-transform infrared spectroscopy (FTIR) . Physical properties such as boiling point (predicted: 555°C) and density (1.2 g/cm³) should be cross-referenced with computational predictions and experimental measurements .
Q. How should researchers design experiments to evaluate the thermal stability of this compound under varying environmental conditions?
Thermal stability studies require controlled heating protocols using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Variables such as heating rate (e.g., 10°C/min), atmospheric composition (inert vs. oxidative), and sample mass must be standardized. Statistical tools like ANOVA should be applied to compare degradation thresholds across replicates .
Q. What methodologies are optimal for assessing the solubility profile of this compound in polar and non-polar solvents?
Use UV-Vis spectrophotometry to quantify solubility limits in solvents like dimethylformamide (DMF), ethanol, and toluene. Prepare calibration curves for each solvent and validate measurements with triplicate trials. Report both absolute solubility (g/L) and derived parameters (e.g., partition coefficients) to ensure cross-study comparability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported photodegradation rates of this compound across studies?
Systematic meta-analyses should be conducted to identify variables causing discrepancies, such as light source intensity (e.g., UV-A vs. UV-C), pH, or catalyst presence. Replicate experiments using standardized protocols from , including blinding and randomization to minimize bias. Correlation analyses (e.g., Pearson’s r) can isolate factors most predictive of degradation efficiency .
Q. What advanced computational models are suitable for predicting the environmental fate of this compound in aquatic systems?
Density functional theory (DFT) simulations can model interactions between this compound and water molecules, while quantitative structure-activity relationship (QSAR) models predict bioaccumulation potential. Validate predictions with empirical data from microcosm studies, ensuring alignment with OECD guidelines for chemical safety testing .
Q. How should mechanistic studies be designed to elucidate the azo bond cleavage pathways of this compound during microbial degradation?
Employ liquid chromatography-mass spectrometry (LC-MS) to identify intermediate metabolites in anaerobic bacterial cultures (e.g., Shewanella spp.). Use isotopic labeling (e.g., ¹⁵N) to trace nitrogen pathways. Kinetic modeling (e.g., Michaelis-Menten) can quantify enzyme activity, with error margins reported via confidence intervals .
Methodological Considerations
Q. What statistical approaches are critical for analyzing dose-response relationships in this compound toxicity assays?
Non-linear regression models (e.g., probit or logit analysis) are preferred for EC₅₀ calculations. Account for confounding variables (e.g., solvent carrier effects) using multivariate analysis. Open-source tools like R or Python’s SciPy package enhance transparency, with raw data archived in repositories like Zenodo .
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
Document reaction conditions (temperature, catalyst loading, solvent ratios) using the Materials Design, Analysis, and Reporting (MDAR) checklist. Share synthetic workflows via platforms like Protocols.io , including raw spectral data and impurity profiles .
Data Presentation and Reporting
Q. What are the best practices for visualizing spectroscopic data of this compound in publications?
Use normalized absorbance/emission plots with error bars representing standard deviations. Annotate key peaks (e.g., λₘₐₓ at ~450 nm for azo chromophores) and provide accession codes for public databases (e.g., PubChem CID: 31482-56-1) .
Q. How should researchers address limitations in sample size when studying this compound’s ecotoxicological effects?
Conduct power analyses a priori to determine minimum sample sizes. Use non-parametric tests (e.g., Mann-Whitney U) for small datasets and report effect sizes (e.g., Cohen’s d) to contextualize significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
